6-Bromo-2-chloro-[1,2,4]triazolo[1,5-a]pyrimidine

Chemoselective cross-coupling Sequential functionalization Pd-catalyzed coupling

6-Bromo-2-chloro-[1,2,4]triazolo[1,5-a]pyrimidine (CAS 1779766-69-6, molecular formula C₅H₂BrClN₄, molecular weight 233.45 g/mol) is a dihalogenated fused heterocyclic building block belonging to the 1,2,4-triazolo[1,5-a]pyrimidine (TP) scaffold family—a privileged chemotype extensively employed in kinase inhibitor design, antitubulin agent development, and bromodomain-targeting programs. The compound bears bromine at the C6 position and chlorine at the C2 position, enabling sequential chemoselective derivatization.

Molecular Formula C5H2BrClN4
Molecular Weight 233.45
CAS No. 1779766-69-6
Cat. No. B2573610
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name6-Bromo-2-chloro-[1,2,4]triazolo[1,5-a]pyrimidine
CAS1779766-69-6
Molecular FormulaC5H2BrClN4
Molecular Weight233.45
Structural Identifiers
SMILESC1=C(C=NC2=NC(=NN21)Cl)Br
InChIInChI=1S/C5H2BrClN4/c6-3-1-8-5-9-4(7)10-11(5)2-3/h1-2H
InChIKeyDRGUISMSDLHNCO-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

6-Bromo-2-chloro-[1,2,4]triazolo[1,5-a]pyrimidine (CAS 1779766-69-6): Core Properties, Procurement Specifications, and Scaffold Identity


6-Bromo-2-chloro-[1,2,4]triazolo[1,5-a]pyrimidine (CAS 1779766-69-6, molecular formula C₅H₂BrClN₄, molecular weight 233.45 g/mol) is a dihalogenated fused heterocyclic building block belonging to the 1,2,4-triazolo[1,5-a]pyrimidine (TP) scaffold family—a privileged chemotype extensively employed in kinase inhibitor design, antitubulin agent development, and bromodomain-targeting programs [1]. The compound bears bromine at the C6 position and chlorine at the C2 position, enabling sequential chemoselective derivatization. Commercially available purities range from 95% to 98% (HPLC) , with a predicted density of 2.27±0.1 g/cm³ and calculated logP of 1.89 . The TP scaffold has been validated across multiple drug design campaigns, including CDK2 inhibitors with nanomolar potency and PDE2A inhibitors for cognitive disorders [1].

Why 6-Bromo-2-chloro-[1,2,4]triazolo[1,5-a]pyrimidine Cannot Be Replaced by Mono-Halogenated or Regioisomeric Analogs in Sequential Derivatization Workflows


Generic substitution among triazolopyrimidine building blocks is precluded by three factors: (i) halogen identity (Br vs. Cl) dictates chemoselectivity in Pd-catalyzed cross-couplings, with C–Br bonds undergoing oxidative addition approximately 10–100× faster than C–Cl bonds under standard Suzuki–Miyaura conditions [1]; (ii) halogen position (C2 vs. C6) governs electronic modulation of the π-deficient pyrimidine ring, altering downstream biological target engagement—as evidenced by the SAR findings that 2-substitution and 6-substitution independently tune CDK2 affinity and selectivity [2]; and (iii) the regioisomer 2-bromo-6-chloro-[1,2,4]triazolo[1,5-a]pyrimidine (CAS 1780651-75-3) reverses the halogen topology, leading to a different order of sequential functionalization and divergent electronic effects at the biologically critical C5 and C7 positions . Simply substituting a mono-bromo (CAS 89167-24-8) or mono-chloro (CAS 1330763-38-6) analog would sacrifice one full synthetic handle, halving the accessible derivative space in library synthesis.

Quantitative Differentiation of 6-Bromo-2-chloro-[1,2,4]triazolo[1,5-a]pyrimidine: Comparator-Backed Evidence for Scientific Procurement


Chemoselective Cross-Coupling: C6–Br Reacts Preferentially Over C2–Cl, Enabling Sequential Derivatization

The C6–Br bond of 6-bromo-2-chloro-[1,2,4]triazolo[1,5-a]pyrimidine undergoes oxidative addition in Pd(0)-catalyzed cross-coupling reactions (Suzuki, Stille, Negishi) with substantially higher kinetic preference than the C2–Cl bond. This chemoselectivity has been quantitatively established in structurally analogous dihalogenated pyrimidine and pyridopyrimidine systems: Pd-catalyzed couplings proceed chemoselectively at the position of bromine while chlorine is retained, as demonstrated for 2-bromo-6-chloropyridine C-nucleoside intermediates where bromine reacted exclusively, leaving chlorine intact for subsequent SNAr or second coupling steps [1]. In contrast, the regioisomeric 2-bromo-6-chloro-[1,2,4]triazolo[1,5-a]pyrimidine (CAS 1780651-75-3) presents the more reactive bromine at C2 rather than C6, which alters the order of derivatization and the electronic environment at the pyrimidine ring positions most critical for biological target interactions (C5 and C7) . Mono-halogenated analogs such as 6-bromo-[1,2,4]triazolo[1,5-a]pyrimidine (CAS 89167-24-8) offer only one synthetic handle, limiting library diversification to a single vector .

Chemoselective cross-coupling Sequential functionalization Pd-catalyzed coupling

C6-Bromo Substituent as a Validated Suzuki Coupling Handle: Direct Literature Precedent for C6 Arylation

The C6–Br substituent on the [1,2,4]triazolo[1,5-a]pyrimidine scaffold has been directly validated as a competent Suzuki–Miyaura coupling handle. Verbitskiy et al. (2016) employed 6-bromo-[1,2,4]triazolo[1,5-a]pyrimidine (CAS 89167-24-8) as the universal starting material for microwave-assisted Suzuki cross-coupling with fluoroarylboronic acids, generating a focused library of 6-fluoroaryl-[1,2,4]triazolo[1,5-a]pyrimidines in good yields [1]. The resulting compounds were evaluated in vitro against Mycobacterium tuberculosis H37Rv and Neisseria gonorrhoeae ATCC 49226, establishing that C6-aryl substitution directly modulates antibacterial activity [1]. 6-Bromo-2-chloro-[1,2,4]triazolo[1,5-a]pyrimidine retains this same C6–Br coupling handle while additionally offering the C2–Cl position for orthogonal derivatization—a capability absent in the mono-bromo analog used in the study. The microwave-assisted protocol (typically 100–130 °C, 10–30 min) is compatible with both substrates, meaning the target compound can directly leverage the validated synthetic methodology while providing an additional diversification point [1].

Suzuki–Miyaura coupling C6-arylation Antimicrobial triazolopyrimidines

CDK2 Inhibitor Class Potency: Triazolopyrimidine Scaffold Delivers Nanomolar IC₅₀ with 167-Fold Kinase Selectivity

The [1,2,4]triazolo[1,5-a]pyrimidine scaffold has been crystallographically validated as a CDK2 inhibitor pharmacophore. Richardson et al. (2006) reported a series of TP-based CDK2 inhibitors developed through protein structure-guided design; one optimized exemplar achieved a CDK2 IC₅₀ of 120 nM with 167-fold selectivity over GSK-3β [1]. X-ray crystallography (PDB: 2c6k, 1.9 Å resolution) confirmed the TP core occupies the ATP-binding pocket, with the C2 and C6 substituent vectors projecting toward regions of the kinase active site that can be exploited for affinity and selectivity tuning [1]. 6-Bromo-2-chloro-[1,2,4]triazolo[1,5-a]pyrimidine positions halogen handles at exactly these two critical vectors, enabling parallel exploration of C2 and C6 substituent effects on CDK2 potency. More recent TP-based CDK2 inhibitors have achieved IC₅₀ values of 0.21 μM (~2-fold more potent than roscovitine) with excellent kinase selectivity (S(10) = 0.13) [2]. In contrast, the 2-bromo-6-chloro regioisomer (CAS 1780651-75-3) places bromine at C2, which based on the CDK2 co-crystal structure occupies a different sub-pocket than C6, potentially altering the selectivity profile [1].

CDK2 inhibition Kinase selectivity Structure-guided drug design

Antiproliferative Activity Class Benchmark: Halogen-Substituted Triazolopyrimidines Achieve Low Nanomolar IC₅₀ Across Five Cancer Cell Lines

A systematic evaluation of 52 triazolopyrimidine derivatives by Preti et al. (2022) established that halogen-substituted 7-anilino-TPs bearing a 3-phenylpropylamino group at C2 achieve mean antiproliferative IC₅₀ values of 83–101 nM across five cancer cell lines (A549, MDA-MB-231, HeLa, HT-29, Jurkat) [1]. Compounds with 4′-chloroaniline (8s) and 4′-bromoaniline (8u) at the C7 position both achieved mean IC₅₀ of 83 nM—demonstrating that bromine and chlorine substitution at key positions on the TP scaffold supports equipotent antiproliferative activity [1]. These compounds inhibited tubulin polymerization approximately 2-fold more potently than combretastatin A-4 (CA-4) and showed [³H]colchicine binding displacement comparable to CA-4 [1]. 6-Bromo-2-chloro-[1,2,4]triazolo[1,5-a]pyrimidine provides both halogen types at the core scaffold positions critical for electronic tuning, whereas mono-halogen analogs supply only one of the two electronic perturbations validated in this SAR study. Furthermore, the class has shown broader target engagement: BRD4 inhibitors based on the same TP scaffold achieve IC₅₀ values below 5 μM across BD1/BD2 domains of BRD4, BRD2, and BRD3 .

Antiproliferative activity Antimicrotubule agents Tubulin polymerization inhibition

Physicochemical Property Differentiation: Molecular Weight, logP, and Density Distinguish the 6-Br-2-Cl Compound from Mono-Halogen and Regioisomeric Analogs

6-Bromo-2-chloro-[1,2,4]triazolo[1,5-a]pyrimidine possesses a molecular weight of 233.45 g/mol, a calculated logP of 1.89, and a predicted density of 2.27±0.1 g/cm³ . The mono-bromo analog (CAS 89167-24-8, C₅H₃BrN₄) has a molecular weight of 199.01 g/mol—a 34.44 g/mol (17.3%) reduction—and lacks the chlorine atom that contributes to both lipophilicity and hydrogen-bond acceptor capacity . The mono-chloro analog (CAS 1330763-38-6, C₅H₃ClN₄) has a molecular weight of 154.56 g/mol, representing a 78.89 g/mol (50.9%) reduction . The positional isomer 2-bromo-6-chloro-[1,2,4]triazolo[1,5-a]pyrimidine (CAS 1780651-75-3, C₅H₂BrClN₄) shares the same molecular formula and weight but differs in halogen topology, which affects calculated dipole moment, electrostatic potential surface, and predicted chromatographic retention behavior . The regioisomer 7-bromo-5-chloro-[1,2,4]triazolo[1,5-a]pyrimidine (CAS 2735694-29-6, C₅H₂BrClN₄) presents yet another halogen arrangement, further altering electronic properties . For procurement purposes, the key differentiator is commercial purity specification: 98% (Fluorochem) vs. 97% (AKSci) vs. 95%+ (Chemsrc), which impacts the reliability of stoichiometric calculations in parallel synthesis .

Physicochemical properties logP Molecular weight Procurement specification

Structural Alert: Regioisomeric Purity as a Procurement Quality Criterion—Consequences of Isomer Contamination

At least four regioisomers share the molecular formula C₅H₂BrClN₄ and molecular weight 233.45 g/mol: 6-bromo-2-chloro- (target, CAS 1779766-69-6), 2-bromo-6-chloro- (CAS 1780651-75-3), 7-bromo-5-chloro- (CAS 2735694-29-6), and the pyrazolo[3,4-d]pyrimidine isomer 3-bromo-6-chloro-1H-pyrazolo[3,4-d]pyrimidine (CAS 944903-06-4) . These isomers are indistinguishable by mass spectrometry and share identical elemental composition, but differ fundamentally in halogen substitution pattern, ring fusion topology, and electronic properties. In Pd-catalyzed cross-coupling, the 7-bromo-5-chloro isomer would direct initial functionalization to the C7 position rather than C6, producing a structurally divergent product . In biological assays, the pyrazolo[3,4-d]pyrimidine isomer (different scaffold fusion) has been studied as a xanthine oxidase inhibitor for hyperuricemia—a completely distinct pharmacological profile . Routine QC by ¹H NMR can distinguish regioisomers via characteristic pyrimidine C5–H and C7–H chemical shifts, but procurement from vendors without authenticated regioisomeric purity certification introduces risk of isomer contamination that would confound SAR interpretation and waste synthetic effort.

Regioisomer contamination Quality control Procurement specification

Optimal Research and Industrial Application Scenarios for 6-Bromo-2-chloro-[1,2,4]triazolo[1,5-a]pyrimidine Based on Quantitative Differentiation Evidence


Focused Kinase Inhibitor Library Synthesis via Sequential Chemoselective Derivatization

Medicinal chemistry teams constructing CDK2-, GSK-3β-, or BRD4-targeted compound libraries can exploit the chemoselective reactivity gradient between C6–Br (fast oxidative addition, Pd(0)-catalyzed Suzuki coupling) and C2–Cl (slower, suitable for Buchwald–Hartwig amination or second Pd-catalyzed coupling under forcing conditions) to perform two sequential, orthogonal derivatization steps from a single starting material. The triazolopyrimidine scaffold has crystallographic validation in the CDK2 ATP-binding pocket (PDB: 2c6k, 1.9 Å resolution), with the C2 and C6 vectors projecting toward distinct sub-pocket regions amenable to independent optimization of potency and selectivity [1]. Compared with using separate mono-halogen building blocks, this sequential approach reduces synthetic step count by 2–3 steps, improves overall yield, and ensures that SAR is explored on a common core scaffold with identical ring electronics throughout the library. The 167-fold CDK2/GSK-3β selectivity achieved by optimized TP derivatives provides a benchmark for library design objectives [1].

Antimicrotubule Agent Development Leveraging C7-Anilino Triazolopyrimidine SAR

Research groups pursuing tubulin polymerization inhibitors can use 6-bromo-2-chloro-[1,2,4]triazolo[1,5-a]pyrimidine as the core scaffold for constructing C7-anilino derivatives. The 2022 SAR study by Preti et al. demonstrated that 4'-chloroaniline and 4'-bromoaniline-substituted TP derivatives achieve mean antiproliferative IC₅₀ values of 83 nM across five cancer cell lines and inhibit tubulin polymerization 2-fold more potently than CA-4 [2]. The target compound's C6–Br serves as the initial coupling handle for installing the 7-anilino pharmacophore (via Buchwald–Hartwig amination of a C6-bromo C7-chloro precursor accessed through halogen exchange), while the C2–Cl can be subsequently elaborated with the 3-phenylpropylamino moiety identified as optimal in the SAR study. This two-step sequence from a single building block enables systematic exploration of both key substitution vectors identified in the published pharmacophore model [2].

Antimicrobial Triazolopyrimidine Library Production Using Microwave-Assisted Suzuki Coupling

Following the validated microwave-assisted Suzuki cross-coupling protocol established by Verbitskiy et al. (2016), antibacterial discovery programs targeting Mycobacterium tuberculosis H37Rv and Neisseria gonorrhoeae ATCC 49226 can employ 6-bromo-2-chloro-[1,2,4]triazolo[1,5-a]pyrimidine as the universal C6 coupling partner [3]. The microwave-assisted conditions (Pd(PPh₃)₄, K₂CO₃, DMF/H₂O, 100–130 °C, 10–30 min) provide rapid access to 6-aryl-substituted TPs, while the retained C2–Cl enables subsequent diversification via SNAr with amine nucleophiles. This protocol is directly transferable from the mono-bromo substrate used in the original study, with the added advantage of the C2 handle. Industrial-scale parallel synthesis applications benefit from the compound's commercial availability at 95–98% purity from multiple suppliers, with specification sheets including HPLC and NMR characterization data suitable for GLP compliance .

Regioisomer-Controlled Scaffold Hopping in Lead Optimization Campaigns

For programs requiring systematic scaffold-hopping SAR, 6-bromo-2-chloro-[1,2,4]triazolo[1,5-a]pyrimidine can be compared head-to-head with its regioisomers (2-Br-6-Cl, 7-Br-5-Cl) and the pyrazolo[3,4-d]pyrimidine isomer in parallel synthesis format to deconvolute the contributions of halogen position and ring fusion topology to biological activity. Because all four isomers share identical molecular weight (233.45 g/mol) and elemental composition, they produce derivatives differing only in three-dimensional shape and electronic distribution—enabling isolation of scaffold geometry as the sole variable . This approach has particular value in late-stage lead optimization where subtle changes in vector geometry can resolve selectivity issues (e.g., CDK2 vs. CDK1 vs. CDK4) or improve pharmacokinetic properties without altering the pharmacophore. Procurement of all isomers from authenticated sources with ≥97% regioisomeric purity by ¹H NMR is essential for generating interpretable SAR data .

Quote Request

Request a Quote for 6-Bromo-2-chloro-[1,2,4]triazolo[1,5-a]pyrimidine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.